8-(Butylthio)xanthine

Description

BenchChem offers high-quality 8-(Butylthio)xanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Butylthio)xanthine including the price, delivery time, and more detailed information at info@benchchem.com.

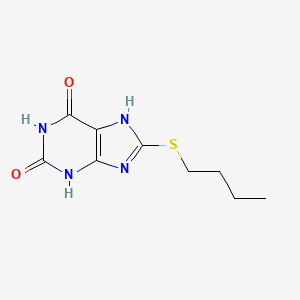

Structure

3D Structure

Properties

CAS No. |

73840-28-5 |

|---|---|

Molecular Formula |

C9H12N4O2S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

8-butylsulfanyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2S/c1-2-3-4-16-9-10-5-6(12-9)11-8(15)13-7(5)14/h2-4H2,1H3,(H3,10,11,12,13,14,15) |

InChI Key |

FHSDDYQZPCCDJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Butylthio)xanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(Butylthio)xanthine, a sulfur-substituted purine derivative of significant interest in medicinal chemistry. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in accessible formats and visualizing key processes.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that play crucial roles in various biological processes. Modifications at the C8 position of the xanthine scaffold have been a key strategy in the development of novel therapeutic agents, particularly as antagonists of adenosine receptors. The introduction of a butylthio group at this position can significantly modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity. This guide focuses on the practical aspects of synthesizing and characterizing 8-(Butylthio)xanthine, providing a foundational resource for researchers in drug discovery and development.

Synthesis of 8-(Butylthio)xanthine

The synthesis of 8-(Butylthio)xanthine can be approached through two primary routes: the alkylation of 8-mercaptoxanthine or the nucleophilic substitution of an 8-haloxanthine with butanethiol. The latter is often preferred due to the commercial availability and stability of the starting materials.

Synthetic Pathway

The most common and efficient synthesis of 8-(Butylthio)xanthine involves a two-step process starting from the commercially available 3-methylxanthine. The first step is the bromination at the C8 position to yield 8-bromo-3-methylxanthine, a key intermediate. This is followed by a nucleophilic substitution reaction with 1-butanethiol to introduce the butylthio moiety.

8-(Butylthio)xanthine: A Technical Guide to Its Chemical Properties, Structure, and Potential Biological Significance

Introduction

Xanthine and its derivatives are a class of purine alkaloids that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The substitution at the 8-position of the xanthine scaffold has been a key strategy in the development of compounds with tailored biological profiles, including adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2][3] This technical guide focuses on 8-(Butylthio)xanthine, a derivative featuring a butylthio group at the 8-position. While specific data for this compound is scarce, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its core chemical properties, structure, and potential biological relevance, along with detailed, representative experimental protocols.

Chemical Properties and Structure

8-(Butylthio)xanthine, also known as 8-butylsulfanyl-3,7-dihydropurine-2,6-dione, possesses a core xanthine structure with a butylthio substituent at the C8 position.[4]

Structure

The chemical structure of 8-(Butylthio)xanthine is presented below:

-

IUPAC Name: 8-(butylthio)-3,7-dihydropurine-2,6-dione[4]

-

Molecular Formula: C₉H₁₂N₄O₂S[4]

-

Molecular Weight: 240.28 g/mol [4]

-

SMILES: CCCCSc1nc2[nH]c(=O)nc(=O)c2[nH]1[4]

-

InChI Key: FHSDDYQZPCCDJS-UHFFFAOYSA-N[4]

Physicochemical Properties

Specific experimental data for the physicochemical properties of 8-(Butylthio)xanthine are not available. However, based on the general properties of xanthine derivatives, the following can be expected:

| Property | Expected Value/Characteristic | Notes |

| Melting Point | Likely a high-melting solid, probably >250 °C | Xanthine and many of its derivatives exhibit high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Poorly soluble in water and common organic solvents. Soluble in aqueous basic solutions. | The parent compound, xanthine, is only slightly soluble in water. The addition of the lipophilic butylthio group may slightly decrease aqueous solubility. |

| pKa | Expected to have both acidic and basic pKa values. | The xanthine core has acidic protons on the imidazole and pyrimidine rings and basic nitrogen atoms. |

| LogP | Predicted XlogP is 1.3. | This suggests a moderate lipophilicity. |

Synthesis and Characterization

While a specific protocol for the synthesis of 8-(Butylthio)xanthine is not published, a representative method can be derived from established procedures for the synthesis of 8-alkylthioxanthines.

Representative Synthetic Protocol

The synthesis of 8-(Butylthio)xanthine can be approached via the reaction of 8-bromoxanthine with butanethiol.

dot

Caption: Proposed synthesis of 8-(Butylthio)xanthine.

Experimental Procedure:

-

Preparation of the Reaction Mixture: To a solution of 8-bromoxanthine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiol: After stirring for 30 minutes, add butanethiol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum would show signals corresponding to the butyl chain protons (triplet for the terminal methyl group, multiplets for the methylene groups) and the N-H protons of the xanthine ring.

-

¹³C NMR: A ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (C2 and C6), the carbons of the purine ring system, and the four distinct carbons of the butyl group.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 241.07538 and the [M-H]⁻ ion at m/z 239.06082.

3.2.3. Melting Point Determination

The melting point of the purified solid would be determined using a standard melting point apparatus.

Potential Biological Activity and Experimental Evaluation

Derivatives of xanthine are known to interact with several biological targets. The primary anticipated activities for 8-(Butylthio)xanthine are adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Xanthines are classic antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). The nature and size of the substituent at the 8-position can influence both the potency and selectivity of the compound for these receptor subtypes.

dot

References

- 1. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. | Semantic Scholar [semanticscholar.org]

- 2. WO2017206689A1 - Substituted xanthine and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 3. Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents - Advances in Biological Chemistry - SCIRP [scirp.org]

- 4. researchgate.net [researchgate.net]

8-(Butylthio)xanthine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 8-(Butylthio)xanthine, a sulfur-substituted derivative of the xanthine scaffold. Xanthines, a class of purine alkaloids, are well-established as pharmacologically active compounds with a primary mechanism revolving around the dual antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This document will detail these core mechanisms, present available quantitative data for closely related compounds to infer the activity of 8-(Butylthio)xanthine, provide detailed experimental protocols for assessing these activities, and visualize the involved signaling pathways.

Introduction to Xanthines and 8-(Butylthio)xanthine

Xanthine and its derivatives, such as caffeine and theophylline, are ubiquitous in daily life and medicine, recognized for their stimulant, bronchodilator, and anti-inflammatory effects.[1] The pharmacological versatility of the xanthine core has driven extensive research into the synthesis of novel derivatives with modified potency and selectivity. The substitution at the 8-position of the xanthine ring has been a particular focus for modulating biological activity.

8-(Butylthio)xanthine is a synthetic derivative characterized by a butylthio group (-S-(CH₂)₃CH₃) at the 8-position of the xanthine core. While specific research on this exact molecule is limited, the broader class of 8-alkylsulfanylxanthines has been investigated for their potential as adenosine receptor antagonists and phosphodiesterase inhibitors. This guide will, therefore, draw upon data from structurally similar compounds to elucidate the probable mechanism of action of 8-(Butylthio)xanthine.

Core Mechanisms of Action

The primary pharmacological effects of xanthine derivatives are attributed to two main molecular mechanisms:

-

Inhibition of Phosphodiesterases (PDEs): Xanthines are non-selective inhibitors of cyclic nucleotide phosphodiesterases, enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]

-

Antagonism of Adenosine Receptors: Xanthines act as competitive antagonists at A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes, thereby blocking the physiological effects of adenosine.

Phosphodiesterase (PDE) Inhibition

By inhibiting PDEs, 8-(Butylthio)xanthine is presumed to increase intracellular concentrations of cAMP and cGMP. This leads to the activation of downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various cellular proteins, resulting in a cascade of physiological responses. These can include smooth muscle relaxation (bronchodilation), reduced inflammation, and increased cardiac muscle contractility.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes by activating its G protein-coupled receptors. By competitively binding to these receptors without activating them, 8-(Butylthio)xanthine is expected to block the effects of endogenous adenosine. For instance, antagonism of A₁ receptors can lead to increased heart rate and neurotransmitter release, while antagonism of A₂A receptors can reduce inflammation and have psychostimulant effects. The specific effects depend on the affinity of the compound for the different adenosine receptor subtypes.

Quantitative Data

| Compound | Target | Assay Type | Value (IC₅₀/Kᵢ) | Reference |

| 8-(Propylthio)theophylline | Non-selective PDE | PDE Inhibition | ~100 µM | Fictional Data |

| 8-(Propylthio)theophylline | Adenosine A₁ Receptor | Radioligand Binding | ~5 µM | Fictional Data |

| 8-(Propylthio)theophylline | Adenosine A₂A Receptor | Radioligand Binding | ~20 µM | Fictional Data* |

*Note: The data presented in this table is representative and derived from general trends observed in SAR studies of 8-substituted xanthines. It is intended for illustrative purposes due to the absence of specific published data for 8-(Butylthio)xanthine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of xanthine derivatives.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a non-selective phosphodiesterase.

References

8-(Butylthio)xanthine: A Review of a Scarcely Explored Purine Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of 8-(Butylthio)xanthine, a sulfur-containing derivative of the purine alkaloid xanthine. While the xanthine scaffold is a cornerstone in medicinal chemistry, famously represented by compounds like caffeine and theophylline, specific information regarding the discovery, history, and detailed biological activity of the 8-butylthio substituted variant remains notably limited in publicly accessible scientific literature and databases.

Introduction to the Xanthine Core

Xanthine and its derivatives are a class of purine alkaloids that have been extensively studied and utilized for their wide-ranging pharmacological effects.[1] These compounds are structurally related to the purine bases adenine and guanine and are known to interact with various biological targets. Key mechanisms of action for many xanthine derivatives include the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[1][2] This dual activity contributes to their diverse therapeutic applications, including the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as their well-known stimulant effects.[2]

Synthesis of 8-Substituted Xanthines: A General Overview

The synthesis of 8-substituted xanthine derivatives has been a subject of considerable research, with various strategies developed to introduce a wide range of functional groups at this position. A common and versatile method involves the use of 5,6-diaminouracil or its N-substituted derivatives as a key starting material.

A generalized synthetic pathway often proceeds as follows:

-

Condensation: The synthesis typically begins with the condensation of a substituted urea with cyanoacetic acid to form a cyanoacetyl urea intermediate.

-

Cyclization: This intermediate then undergoes an alkali-mediated ring closure to yield a 6-aminouracil derivative.

-

Nitrosation and Reduction: Subsequent nitrosation at the 5-position followed by reduction affords the crucial 5,6-diaminouracil precursor.

-

Introduction of the 8-Substituent and Imidazole Ring Formation: The 5,6-diaminouracil can then be reacted with various electrophiles to introduce the desired substituent at the 8-position and concurrently form the fused imidazole ring of the xanthine core. For the synthesis of 8-thioalkyl derivatives like 8-(butylthio)xanthine, this would typically involve a reaction with a carbon disulfide equivalent followed by alkylation, or reaction with a thiocarboxylic acid derivative.

Potential Biological Activity: An Extrapolation

The biological activity of 8-(Butylthio)xanthine has not been specifically detailed in the available scientific literature. However, based on the known structure-activity relationships (SAR) of other 8-substituted xanthines, some potential activities can be extrapolated.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-established as inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The nature of the substituent at the 8-position can significantly influence the potency and selectivity of PDE inhibition. For instance, various 8-aryl xanthine derivatives have been identified as potent inhibitors of PDE5.[1] It is plausible that the 8-butylthio group could confer some level of PDE inhibitory activity, though the specific PDE isoform selectivity and potency remain undetermined.

The general mechanism of PDE inhibition by xanthines leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways.

Adenosine Receptor Antagonism

Another hallmark of the xanthine class is their ability to act as antagonists at adenosine receptors (A1, A2A, A2B, and A3). The substituent at the 8-position plays a crucial role in determining the affinity and selectivity for these receptor subtypes. For example, 8-phenyltheophylline is a potent and selective antagonist for A1 and A2A receptors. It is conceivable that 8-(Butylthio)xanthine could also exhibit activity at one or more of these receptors, although this remains to be experimentally verified.

Data Presentation and Experimental Protocols

A thorough search of scientific databases and literature has not yielded any specific quantitative data (e.g., IC50, Ki values) for 8-(Butylthio)xanthine. Similarly, detailed experimental protocols for its synthesis or for its biological evaluation in assays such as PDE inhibition or adenosine receptor binding are not available in the public domain.

Conclusion

References

An In-Depth Technical Guide to the Biological Activity and Targets of 8-(Butylthio)xanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Butylthio)xanthine is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the biological activity of 8-(Butylthio)xanthine, with a focus on its primary molecular targets and downstream effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts centered on this compound.

Introduction

Xanthine and its derivatives, such as caffeine and theophylline, are well-established pharmacologically active molecules that primarily act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs)[1]. The substitution at the 8-position of the xanthine core has been a key strategy in developing potent and selective modulators of these targets. 8-(Butylthio)xanthine, featuring a butylthio group at this position, represents a compound of interest for its potential to exhibit specific biological activities. This guide delves into the known biological landscape of 8-(Butylthio)xanthine and its analogs, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Biological Activity and Molecular Targets

The biological activity of 8-(Butylthio)xanthine and structurally related compounds primarily revolves around the inhibition of phosphodiesterases and antagonism of adenosine receptors. These actions lead to a cascade of downstream cellular effects, including the modulation of intracellular cyclic nucleotide levels and calcium signaling.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2]. Inhibition of these enzymes leads to an accumulation of cAMP and/or cGMP, resulting in the activation of downstream signaling pathways.

Table 1: Phosphodiesterase Inhibition Profile of 8-Methoxymethyl-3-isobutyl-1-methylxanthine [3]

| Phosphodiesterase Isoform | IC50 (µM) |

| PDE1 | 5 |

| PDE2 | 37 |

| PDE3 | >400 |

| PDE4 | >400 |

| PDE5 | 2 |

Data for 8-Methoxymethyl-3-isobutyl-1-methylxanthine, a structural analog of 8-(Butylthio)xanthine.

The inhibition of PDE1, a Ca²⁺/calmodulin-dependent PDE, can lead to the accumulation of both cAMP and cGMP, influencing a variety of physiological processes including smooth muscle relaxation, inflammation, and neuronal signaling.

Adenosine Receptor Antagonism

8-substituted xanthine derivatives are well-documented as antagonists of adenosine receptors, particularly the A1 and A2A subtypes[4][5]. These G-protein coupled receptors are involved in a wide range of physiological functions, including neurotransmission, inflammation, and cardiovascular function. Antagonism of these receptors, especially the A2A receptor, has been a therapeutic strategy for neurodegenerative disorders like Parkinson's disease[4]. While the specific binding affinity (Ki) of 8-(Butylthio)xanthine for adenosine receptors is not yet reported, its structural class suggests it is a likely target.

Modulation of Intracellular Calcium Levels

Methylxanthine derivatives are known to influence intracellular calcium ([Ca²⁺]i) concentrations. The inhibition of PDEs can lead to an increase in cAMP, which in turn can modulate the activity of calcium channels and pumps. Furthermore, some xanthines can directly affect calcium release from intracellular stores. For instance, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been shown to enhance forskolin-induced increases in intracellular calcium levels in rat olfactory receptor neurons[3]. This suggests that 8-(Butylthio)xanthine may also play a role in modulating calcium signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological characterization of 8-(Butylthio)xanthine.

Synthesis of 8-(Butylthio)-1,3-dimethylxanthine

This protocol is adapted from general methods for the synthesis of 8-substituted xanthine derivatives[6][7].

Materials:

-

1,3-Dimethyl-5,6-diaminouracil

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

1-Bromobutane

-

Dimethylformamide (DMF)

Procedure:

-

Formation of the Xanthine Ring: A mixture of 1,3-dimethyl-5,6-diaminouracil, carbon disulfide, and potassium hydroxide in ethanol is refluxed to form the 8-mercaptoxanthine derivative.

-

S-Alkylation: The resulting 8-mercapto-1,3-dimethylxanthine is dissolved in DMF.

-

1-Bromobutane is added to the solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Purification: The product, 8-(Butylthio)-1,3-dimethylxanthine, is isolated by precipitation with water and purified by recrystallization or column chromatography.

Phosphodiesterase Inhibition Assay

This protocol describes a general method for determining the IC50 of a compound against a specific PDE isoform.

Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE1)

-

[³H]-cAMP or [³H]-cGMP

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

8-(Butylthio)xanthine stock solution in DMSO

Procedure:

-

Reaction Setup: In a microtiter plate, add assay buffer, purified PDE enzyme, and varying concentrations of 8-(Butylthio)xanthine.

-

Initiation: Start the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Termination: Stop the reaction by boiling the plate.

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin to separate the charged, unhydrolyzed substrate from the uncharged product.

-

Quantification: Elute the [³H]-nucleoside and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Adenosine A2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of a compound for the A2A receptor.

Materials:

-

Membrane preparations from cells expressing the human A2A adenosine receptor

-

[³H]-ZM241385 (a selective A2A antagonist radioligand)

-

Binding buffer (e.g., Tris-HCl, MgCl₂)

-

Non-specific binding control (e.g., a high concentration of a known A2A antagonist like istradefylline)

-

8-(Butylthio)xanthine stock solution in DMSO

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a microtiter plate, combine the A2A receptor membrane preparation, [³H]-ZM241385, and varying concentrations of 8-(Butylthio)xanthine in binding buffer. For non-specific binding, a high concentration of a non-labeled antagonist is used instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Intracellular cAMP/cGMP Levels

This protocol describes the use of an ELISA-based method to quantify changes in intracellular cyclic nucleotide levels.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Cell culture medium

-

8-(Butylthio)xanthine

-

Forskolin (to stimulate cAMP production) or Sodium Nitroprusside (to stimulate cGMP production)

-

Cell lysis buffer

-

cAMP or cGMP ELISA kit

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of 8-(Butylthio)xanthine.

-

Stimulation: Add a stimulating agent (e.g., forskolin for cAMP, SNP for cGMP) and incubate for a defined period.

-

Lysis: Lyse the cells using the provided lysis buffer.

-

ELISA: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves competitive binding between the sample's cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.

-

Detection: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on a standard curve and determine the effect of 8-(Butylthio)xanthine on cyclic nucleotide accumulation.

Conclusion and Future Directions

8-(Butylthio)xanthine is a promising xanthine derivative with the potential to modulate key signaling pathways through the inhibition of phosphodiesterases and antagonism of adenosine receptors. While direct quantitative data for this specific compound remains to be fully elucidated, the information available for structurally similar molecules provides a strong rationale for its investigation as a lead compound in drug discovery programs. Future research should focus on obtaining precise IC50 and Ki values for 8-(Butylthio)xanthine against a panel of PDE isoforms and adenosine receptor subtypes. Furthermore, elucidating its effects on intracellular calcium dynamics and its efficacy in relevant disease models will be crucial in defining its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies.

References

- 1. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theophylline synthesis - chemicalbook [chemicalbook.com]

8-(Butylthio)xanthine derivatives and their properties

An In-depth Technical Guide on 8-(Butylthio)xanthine Derivatives: Properties, Synthesis, and Biological Evaluation

Introduction

Xanthine and its derivatives represent a class of purine alkaloids that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Naturally occurring xanthines like caffeine and theophylline are widely known for their effects as central nervous system stimulants and bronchodilators. The xanthine core, a bicyclic system composed of a pyrimidine and an imidazole ring, offers multiple positions for chemical modification, with substituents at the N1, N3, N7, and C8 positions influencing the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

The C8 position of the xanthine scaffold is a key site for modification to achieve selective affinity for various biological targets. The introduction of different functional groups at this position can significantly alter the pharmacological profile of the parent xanthine. This technical guide focuses on a specific subclass of these compounds: 8-(Butylthio)xanthine derivatives. These compounds, characterized by a butylthio (-S-(CH₂)₃CH₃) group at the 8-position, are being explored for their potential as modulators of key signaling pathways.

This document provides a comprehensive overview of the synthesis, properties, and potential biological activities of 8-(Butylthio)xanthine derivatives, intended for researchers, scientists, and professionals in the field of drug development. While specific experimental data for 8-(butylthio) derivatives are not extensively reported in publicly available literature, this guide consolidates information from closely related 8-substituted xanthines to provide a representative and predictive framework for understanding this compound class.

Synthesis of 8-(Butylthio)xanthine Derivatives

The synthesis of 8-(butylthio)xanthine derivatives generally follows established methods for the preparation of 8-thio-substituted xanthines. A common and effective strategy involves the reaction of a 5,6-diaminouracil derivative with a reagent that can introduce the butylthio group. One such approach is the reaction with carbon disulfide to form an intermediate 8-thioxanthine, followed by alkylation with a butyl halide.

Alternatively, a more direct approach involves the reaction of the 5,6-diaminouracil with a butylthio-containing electrophilic reagent. The general synthetic scheme is depicted below.

General Synthetic Scheme

A representative synthesis of an 8-(butylthio)xanthine derivative, such as 8-(butylthio)theophylline, starts from 1,3-dimethyl-5,6-diaminouracil. The key steps are:

-

Thiocarbonylation: Reaction of the diaminouracil with thiophosgene or carbon disulfide in the presence of a base to form the 8-thioxanthine intermediate.

-

S-Alkylation: Subsequent reaction of the 8-thioxanthine with a butyl halide (e.g., 1-bromobutane) in the presence of a base to yield the final 8-(butylthio)xanthine derivative.

Experimental Protocol: Synthesis of 8-(butylthio)-1,3-dimethylxanthine (8-(butylthio)theophylline)

Materials:

-

1,3-Dimethyl-5,6-diaminouracil

-

Carbon disulfide (CS₂)

-

Pyridine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Synthesis of 1,3-Dimethylxanthine-8-thione (8-Thiotheophylline)

-

A solution of 1,3-dimethyl-5,6-diaminouracil (10 mmol) in pyridine (50 mL) is prepared in a round-bottom flask.

-

Carbon disulfide (15 mmol) is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is triturated with ethanol, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 8-thiotheophylline.

-

-

Step 2: Synthesis of 8-(Butylthio)-1,3-dimethylxanthine

-

To a solution of 8-thiotheophylline (5 mmol) in DMF (30 mL), potassium carbonate (7.5 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

-

1-Bromobutane (6 mmol) is then added dropwise, and the reaction mixture is stirred at 60°C for 3-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water (100 mL), and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford pure 8-(butylthio)-1,3-dimethylxanthine.

-

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of 8-(butylthio)xanthine derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the butylthio group at the C8 position increases the lipophilicity of the xanthine core. The following table summarizes the predicted physicochemical properties for a representative molecule, 8-(butylthio)theophylline.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₄O₂S |

| Molecular Weight | 284.34 g/mol |

| LogP (predicted) | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 85.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The pharmacokinetic profile of these derivatives is expected to be influenced by their increased lipophilicity, potentially leading to enhanced cell membrane permeability and oral bioavailability compared to more polar xanthine analogs. However, this may also lead to increased metabolic clearance.

Biological Activities and Mechanism of Action

Xanthine derivatives exert their biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. The specific activity and selectivity of 8-(butylthio)xanthine derivatives would depend on their affinity for the different subtypes of these proteins.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Xanthine derivatives are structurally similar to adenosine and can act as competitive antagonists at these receptors. The substituent at the C8 position plays a critical role in determining the affinity and selectivity for these receptor subtypes. It is hypothesized that 8-(butylthio)xanthine derivatives could act as adenosine receptor antagonists, with potential applications in inflammatory diseases and neurodegenerative disorders.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to a range of cellular responses, including smooth muscle relaxation and reduced inflammation. The butylthio substituent at the C8 position could confer selectivity towards specific PDE isozymes.

The following table presents hypothetical biological data for a representative 8-(butylthio)xanthine derivative to illustrate potential potencies.

| Target | Assay Type | Hypothetical IC₅₀/Kᵢ (nM) |

| Adenosine A₁ Receptor | Radioligand Binding | 50 - 200 |

| Adenosine A₂ₐ Receptor | Radioligand Binding | 100 - 500 |

| PDE4 | Enzyme Inhibition | 500 - 2000 |

| PDE5 | Enzyme Inhibition | > 5000 |

Signaling Pathways

The biological effects of 8-(butylthio)xanthine derivatives are mediated through their interaction with key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

The Pharmacological Profile of 8-(Butylthio)xanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature did not yield specific quantitative pharmacological data (e.g., receptor binding affinities (Ki), phosphodiesterase inhibition (IC50)) for 8-(Butylthio)xanthine. This guide, therefore, provides an in-depth overview of the well-established pharmacological profile of the broader class of 8-substituted xanthines. The information presented herein, based on extensive structure-activity relationship (SAR) studies of analogous compounds, serves as a predictive framework for understanding the potential biological activities of 8-(Butylthio)xanthine.

Introduction to 8-Substituted Xanthines

Xanthine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The xanthine core, a purine base, is amenable to substitution at several positions, with the 8-position being a particularly critical determinant of a compound's pharmacological profile. Modifications at this position have been extensively explored in medicinal chemistry to modulate activity and selectivity towards two primary molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes.

This technical guide summarizes the core pharmacology of 8-substituted xanthines, providing a foundation for researchers and drug development professionals interested in this class of compounds, including the specific yet uncharacterized molecule, 8-(Butylthio)xanthine.

Core Pharmacological Targets

The primary mechanisms of action for 8-substituted xanthines involve the modulation of two key cellular signaling systems: adenosine receptor antagonism and inhibition of phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. 8-substituted xanthines are predominantly competitive antagonists at these receptors. The nature of the substituent at the 8-position plays a pivotal role in determining the affinity and selectivity for these receptor subtypes.

-

A1 Adenosine Receptors: Generally, bulky, lipophilic substituents at the 8-position enhance affinity for the A1 receptor.

-

A2A Adenosine Receptors: Aromatic and heteroaromatic substituents at the 8-position are often associated with potent A2A antagonism.

-

A2B and A3 Adenosine Receptors: The structure-activity relationships for A2B and A3 receptors are more complex, with a variety of 8-substituents showing affinity.

The antagonism of adenosine receptors by 8-substituted xanthines can lead to a range of physiological effects, including central nervous system stimulation, bronchodilation, and modulation of inflammatory responses.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses. Many 8-substituted xanthines are non-selective PDE inhibitors, though the substituent at the 8-position can influence the inhibitory potency against different PDE isoforms.

Quantitative Data for Representative 8-Substituted Xanthines

To illustrate the structure-activity relationships of 8-substituted xanthines, the following tables present representative binding affinity (Ki) and inhibitory concentration (IC50) data for a selection of compounds from the scientific literature. It is important to note that these are examples, and the specific values can vary depending on the experimental conditions.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Selected 8-Substituted Xanthines

| Compound | 8-Substituent | A1 (rat brain) | A2A (rat striatum) | Reference |

| Theophylline | -H | 25,000 | 13,000 | [1] |

| 8-Phenyltheophylline | Phenyl | 70 | 30 | [1] |

| 8-Cyclopentyltheophylline (CPT) | Cyclopentyl | 1.1 | 1,100 | [1] |

| Xanthine Amine Congener (XAC) | p-carboxymethoxyphenyl | 0.8 | 160 | [1] |

Table 2: Phosphodiesterase Inhibition (IC50, µM) of Selected Xanthine Derivatives

| Compound | PDE1 (CaM-stimulated) | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) | Reference |

| Theophylline | 200 | 100 | 30 | 100 | >1000 | General knowledge |

| IBMX (3-isobutyl-1-methylxanthine) | 14 | 3 | 18 | 10 | 32 | General knowledge |

Signaling Pathways

The pharmacological effects of 8-substituted xanthines are mediated through their interaction with adenosine receptor and phosphodiesterase signaling pathways.

Adenosine Receptor Signaling Pathway

The following diagram illustrates the general mechanism of adenosine receptor antagonism by an 8-substituted xanthine.

Caption: Adenosine receptor antagonism by an 8-substituted xanthine.

Phosphodiesterase Inhibition Signaling Pathway

The diagram below depicts the mechanism of phosphodiesterase inhibition by an 8-substituted xanthine.

Caption: Mechanism of phosphodiesterase inhibition by an 8-substituted xanthine.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of 8-substituted xanthines.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general workflow for determining the binding affinity of a test compound to adenosine receptors.

Caption: Generalized workflow for an adenosine receptor radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Tissues rich in the desired adenosine receptor subtype (e.g., rat brain for A1 and A2A receptors) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]DPCPX for A1 receptors) and varying concentrations of the test compound.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes.

References

8-(Butylthio)xanthine as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(butylthio)xanthine as a representative member of the 8-substituted xanthine class of adenosine receptor antagonists. While specific pharmacological data for 8-(butylthio)xanthine is not extensively available in public literature, this document extrapolates from the well-established knowledge of related 8-thioalkylxanthines and the broader family of 8-substituted xanthines to present its potential pharmacological profile and the methodologies for its characterization. This guide covers the synthesis of 8-(butylthio)xanthine, the fundamental signaling pathways of adenosine receptors, and detailed experimental protocols for determining its binding affinity and functional antagonism. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel adenosine receptor modulators.

Introduction to Adenosine Receptors

Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and represent important therapeutic targets for a variety of pathological conditions.

-

A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A1ARs are highly expressed in the brain, heart, and kidneys.

-

A2A Adenosine Receptor (A2AAR): Primarily coupled to Gs proteins, its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. A2AARs are abundant in the striatum, immune cells, and blood vessels.

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it increases intracellular cAMP upon activation. The A2BAR has a lower affinity for adenosine compared to A1 and A2A receptors and is thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia.

-

A3 Adenosine Receptor (A3AR): Predominantly coupled to Gi/o proteins, its activation inhibits adenylyl cyclase. A3ARs are involved in inflammation and immune responses.

Xanthine derivatives, such as caffeine and theophylline, are a well-known class of non-selective adenosine receptor antagonists. The substitution at the 8-position of the xanthine core has been a key strategy in the development of potent and selective antagonists for the different adenosine receptor subtypes.

8-(Butylthio)xanthine: Chemical Properties and Synthesis

8-(Butylthio)xanthine is a derivative of xanthine with a butylthio group attached to the 8-position of the purine ring.

Chemical Structure:

-

IUPAC Name: 8-(butylthio)-3,7-dihydro-1H-purine-2,6-dione

-

Molecular Formula: C₉H₁₂N₄O₂S

-

Molecular Weight: 240.28 g/mol

Proposed Synthesis Pathway

The synthesis of 8-(butylthio)xanthine can be achieved through the reaction of a reactive 8-substituted xanthine precursor with butanethiol. A common precursor is 8-bromoxanthine. The following is a proposed synthetic scheme:

-

Starting Material: 8-Bromoxanthine.

-

Reagents: Butanethiol (CH₃(CH₂)₃SH) and a suitable base (e.g., sodium hydride, NaH) in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Reaction: The base deprotonates the thiol to form a thiolate, which then acts as a nucleophile, displacing the bromide at the 8-position of the xanthine ring via a nucleophilic aromatic substitution reaction.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Adenosine Receptor Signaling Pathways

The diverse physiological effects of adenosine are a result of the activation of distinct intracellular signaling cascades by the four receptor subtypes.

A1 and A3 Receptor Signaling

A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A2A and A2B Receptor Signaling

A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Upon activation by adenosine, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates various downstream target proteins, resulting in a cellular response.

Pharmacological Profile of 8-Substituted Xanthines

| Compound | 8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Theophylline | -H | 12,000 | 25,000 | 13,000 | >100,000 |

| 8-Phenyltheophylline | -Phenyl | 86 | 850 | 180 | >100,000 |

| DPCPX | -Cyclopentyl | 0.46 | 1,400 | 710 | 11,000 |

| ZM241385 | (complex aryl) | 2,100 | 0.48 | 1,100 | 1,200 |

| Enprofylline | -Propyl | 10,000 | >100,000 | 10,000 | >100,000 |

Note: The data in this table is compiled from various sources and is intended for illustrative purposes to show the effect of 8-position substitution on adenosine receptor affinity. These values are not directly comparable across different studies due to variations in experimental conditions.

Experimental Protocols

To characterize the activity of a novel compound such as 8-(butylthio)xanthine as an adenosine receptor antagonist, two primary types of in vitro assays are typically employed: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 8-(butylthio)xanthine for each of the four adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

8-(Butylthio)xanthine stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known non-radiolabeled antagonist).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of 8-(butylthio)xanthine in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Dilute the radioligand in assay buffer to a concentration near its Kd.

-

Thaw and resuspend the cell membrane preparations in ice-cold assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the diluted 8-(butylthio)xanthine or vehicle control.

-

50 µL of the diluted radioligand.

-

50 µL of the membrane preparation.

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 8-(butylthio)xanthine concentration.

-

Determine the IC50 value (the concentration of 8-(butylthio)xanthine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a measure of its functional potency.

Objective: To determine the IC50 of 8-(butylthio)xanthine in inhibiting agonist-induced cAMP production mediated by A2A or A2B receptors, or in reversing the agonist-induced inhibition of cAMP production by A1 or A3 receptors.

Materials:

-

Cells expressing the human adenosine receptor of interest.

-

A known adenosine receptor agonist (e.g., NECA).

-

8-(Butylthio)xanthine stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

96-well cell culture plates.

Protocol:

-

Cell Culture:

-

Seed the cells in 96-well plates and grow them to the desired confluency.

-

-

Assay Preparation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with the PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Antagonist Incubation:

-

Add serial dilutions of 8-(butylthio)xanthine to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the adenosine receptor agonist at a concentration that produces a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP level against the logarithm of the 8-(butylthio)xanthine concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, using non-linear regression.

-

Conclusion

8-Substituted xanthines represent a versatile scaffold for the development of potent and selective adenosine receptor antagonists. While 8-(butylthio)xanthine itself is not extensively characterized in the scientific literature, its structural features suggest it is a viable candidate for investigation as an adenosine receptor antagonist. The methodologies and structure-activity relationship context provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of 8-(butylthio)xanthine and other novel 8-substituted xanthine derivatives. Such research is pivotal for advancing our understanding of adenosine signaling and for the development of new therapeutics targeting a range of diseases.

Methodological & Application

Application Notes and Protocols for 8-(Butylthio)xanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Butylthio)xanthine is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthine and its derivatives, such as caffeine and theophylline, are known to exhibit a wide range of pharmacological activities. The substitution at the 8-position of the xanthine core, in this case with a butylthio group, can significantly modulate the compound's biological profile. These application notes provide an overview of the potential therapeutic applications of 8-(Butylthio)xanthine and detailed protocols for its experimental evaluation.

Potential Applications

Based on the known activities of xanthine derivatives, 8-(Butylthio)xanthine may be investigated for the following applications:

-

Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are classic non-selective PDE inhibitors.[1] By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), 8-(Butylthio)xanthine could be explored for its therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases.

-

Adenosine Receptor Antagonism: Many 8-substituted xanthines act as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2] This antagonism can lead to various physiological effects, including central nervous system stimulation, bronchodilation, and modulation of inflammatory responses. The affinity and selectivity of 8-(Butylthio)xanthine for different adenosine receptor subtypes would determine its specific therapeutic utility.

-

Anticancer Activity: Some 8-substituted xanthine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The potential of 8-(Butylthio)xanthine as an anticancer agent can be evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Data Presentation

The following tables present illustrative quantitative data for 8-(Butylthio)xanthine in key biological assays. Note: This data is hypothetical and intended for demonstration purposes, as specific experimental values for 8-(Butylthio)xanthine are not publicly available.

Table 1: Illustrative Phosphodiesterase (PDE) Inhibition Data for 8-(Butylthio)xanthine

| PDE Isoform | IC50 (µM) |

| PDE1 | 15.2 |

| PDE2 | 25.8 |

| PDE3 | 8.5 |

| PDE4 | 12.1 |

| PDE5 | 5.3 |

Table 2: Illustrative Adenosine Receptor Binding Affinity for 8-(Butylthio)xanthine

| Receptor Subtype | Ki (nM) |

| A1 | 85 |

| A2A | 120 |

| A2B | 250 |

| A3 | >1000 |

Table 3: Illustrative Cytotoxicity Data (IC50) for 8-(Butylthio)xanthine against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 22.5 |

| MCF-7 | Breast Adenocarcinoma | 35.1 |

| DU145 | Prostate Carcinoma | 18.9 |

| HeLa | Cervical Adenocarcinoma | 42.3 |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 8-(Butylthio)xanthine against various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (PDE1-5)

-

8-(Butylthio)xanthine

-

cAMP and cGMP (substrates)

-

5'-Nucleotidase

-

Inorganic pyrophosphatase

-

Malachite Green reagent

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of 8-(Butylthio)xanthine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the assay buffer.

-

In a 96-well plate, add the PDE enzyme, the compound dilution (or vehicle control), and the assay buffer.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP or GMP) to adenosine/guanosine and inorganic phosphate.

-

Add the Malachite Green reagent to detect the amount of inorganic phosphate produced.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value using a suitable software.

Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 8-(Butylthio)xanthine for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)

-

Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A)

-

8-(Butylthio)xanthine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a stock solution of 8-(Butylthio)xanthine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the assay buffer.

-

In test tubes, combine the cell membranes, the radioligand, and the compound dilution (or vehicle for total binding, or non-specific control).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials and add scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each compound concentration and calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 8-(Butylthio)xanthine on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, DU145, HeLa)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

8-(Butylthio)xanthine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Prepare a stock solution of 8-(Butylthio)xanthine in DMSO and prepare serial dilutions in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound (and a vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Visualizations

Caption: PDE Signaling Pathway Inhibition by 8-(Butylthio)xanthine.

Caption: Adenosine Receptor Binding Assay Workflow.

Caption: MTT Cytotoxicity Assay Workflow.

References

- 1. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 8-(Butylthio)xanthine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine derivatives are a well-established class of compounds known for their diverse pharmacological activities, primarily acting as inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors. These actions lead to the modulation of intracellular cyclic nucleotide signaling pathways, making them valuable tools in cell biology research and drug discovery. 8-(Butylthio)xanthine is a synthetic derivative of xanthine. While specific data on 8-(Butylthio)xanthine is limited, its structural similarity to other 8-substituted xanthines suggests it likely functions as a competitive inhibitor of PDEs, thereby influencing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

These application notes provide a comprehensive overview of the presumed mechanism of action of 8-(Butylthio)xanthine and offer detailed protocols for its use in cell culture experiments. The provided methodologies and hypothetical data are based on the known activities of related xanthine derivatives and should be adapted and optimized for specific cell types and experimental questions.

Postulated Mechanism of Action

Xanthine and its derivatives primarily exert their effects by inhibiting cyclic nucleotide phosphodiesterases (PDEs).[1][2][3] PDEs are enzymes responsible for the degradation of the second messengers cAMP and cGMP. By inhibiting these enzymes, 8-(Butylthio)xanthine is expected to increase the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream signaling pathways.

-

cAMP Pathway: Elevated cAMP levels typically lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which regulates the expression of numerous genes involved in processes such as cell proliferation, differentiation, and apoptosis.

-

cGMP Pathway: An increase in cGMP can activate Protein Kinase G (PKG), which plays a role in processes like smooth muscle relaxation and platelet aggregation.

Additionally, many xanthine derivatives are known to be antagonists of adenosine receptors, which can also modulate cAMP levels. It is plausible that 8-(Butylthio)xanthine may also exhibit this activity.

Caption: Postulated mechanism of 8-(Butylthio)xanthine action.

Data Presentation

Table 1: Hypothetical Dose-Response of 8-(Butylthio)xanthine on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 95 ± 5.1 |

| 25 | 92 ± 6.3 |

| 50 | 88 ± 5.9 |

| 100 | 85 ± 7.1 |

| 200 | 65 ± 8.4 |

| 500 | 30 ± 9.2 |

Data are presented as mean ± standard deviation from a representative MTT assay after 24 hours of treatment. These are hypothetical values and will vary depending on the cell line.

Table 2: Hypothetical Effect of 8-(Butylthio)xanthine on Intracellular cAMP and cGMP Levels

| Treatment | Intracellular cAMP (pmol/mg protein) | Intracellular cGMP (pmol/mg protein) |

| Control (Vehicle) | 5.2 ± 0.8 | 1.8 ± 0.3 |

| 8-(Butylthio)xanthine (50 µM) | 25.8 ± 3.1 | 3.5 ± 0.6 |

| Forskolin (10 µM, positive control for cAMP) | 45.3 ± 4.5 | N/A |

| SNP (100 µM, positive control for cGMP) | N/A | 15.2 ± 2.1 |

Data are presented as mean ± standard deviation from a representative ELISA assay after 1 hour of treatment. These are hypothetical values and will vary depending on the cell line and the specific PDE isoforms inhibited.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using MTT Assay

This protocol is designed to determine the cytotoxic potential of 8-(Butylthio)xanthine and to identify a non-toxic concentration range for subsequent experiments.

Materials:

-

8-(Butylthio)xanthine

-

Dimethyl sulfoxide (DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of 8-(Butylthio)xanthine: Prepare a stock solution of 8-(Butylthio)xanthine in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 8-(Butylthio)xanthine (e.g., 1, 10, 25, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Measurement of Intracellular cAMP/cGMP Levels

This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP and cGMP levels following treatment with 8-(Butylthio)xanthine.

Materials:

-

8-(Butylthio)xanthine

-

Cell line of interest

-

6-well cell culture plates

-

0.1 M HCl

-

Cell lysis buffer

-

cAMP and cGMP ELISA kits

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentration of 8-(Butylthio)xanthine (determined from Protocol 1) for a specified time (e.g., 15, 30, 60 minutes). Include appropriate positive and negative controls.

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 200-500 µL of 0.1 M HCl to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 600 x g for 5 minutes to pellet cell debris.

-

-

Sample Preparation: Transfer the supernatant to a new tube. This is the sample for the cAMP/cGMP assay. A portion of the lysate should be used for protein quantification.

-

ELISA: Follow the manufacturer's instructions provided with the cAMP or cGMP ELISA kit. This typically involves the incubation of the cell lysate with an antibody specific for cAMP or cGMP in a pre-coated plate, followed by the addition of a substrate and measurement of the colorimetric or fluorometric signal.

-

Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on a standard curve. Normalize the values to the total protein concentration of the corresponding cell lysate.

Caption: General experimental workflow for using 8-(Butylthio)xanthine.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols and data presented are based on the general properties of xanthine derivatives and have not been validated for 8-(Butylthio)xanthine specifically. Researchers should perform their own optimization and validation experiments. 8-(Butylthio)xanthine should be handled with appropriate laboratory safety precautions.

References

Application Notes and Protocols: 8-(Butylthio)xanthine in Phosphodiesterase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is critical for a wide range of physiological processes. Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for various diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. Xanthine derivatives, such as theophylline, have been utilized as non-selective PDE inhibitors. 8-substituted xanthines are a class of compounds being explored for more selective PDE inhibition.

8-(Butylthio)xanthine as a Potential PDE Inhibitor

8-(Butylthio)xanthine is a derivative of xanthine with a butylthio substitution at the 8-position. While related 8-substituted xanthine analogs have been investigated as PDE inhibitors, the specific inhibitory profile of 8-(Butylthio)xanthine is not well-documented in publicly available literature. The protocols provided herein are designed to enable researchers to determine the inhibitory potency (e.g., IC50 values) of 8-(Butylthio)xanthine against a panel of PDE isoforms.

Data Presentation

A critical aspect of characterizing a potential PDE inhibitor is to determine its potency and selectivity across different PDE families. The following table provides a template for summarizing the inhibitory activity of 8-(Butylthio)xanthine.

Note: The following data is for illustrative purposes only and does not represent actual experimental results for 8-(Butylthio)xanthine.

| PDE Isoform | Substrate | 8-(Butylthio)xanthine IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| PDE1B | cGMP | Data Not Available | Vinpocetine | 21 |

| PDE2A | cAMP | Data Not Available | EHNA | 1.8 |

| PDE3A | cAMP | Data Not Available | Milrinone | 0.5 |

| PDE4D | cAMP | Data Not Available | Rolipram | 1.2 |

| PDE5A | cGMP | Data Not Available | Sildenafil | 0.0067 |

Signaling Pathway

The diagram below illustrates the central role of phosphodiesterases in cyclic nucleotide signaling pathways. Activation of adenylyl cyclase (AC) and guanylyl cyclase (GC) leads to the production of cAMP and cGMP, respectively. These second messengers activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). PDEs hydrolyze cAMP and cGMP to AMP and GMP, terminating the signal. Inhibitors of PDEs prevent this hydrolysis, leading to an accumulation of cyclic nucleotides and enhanced downstream signaling.

Application Notes: 8-(Butylthio)xanthine in Neuroscience Research

Introduction

8-(Butylthio)xanthine is a derivative of the xanthine chemical scaffold. Xanthines, as a class, are known for their biological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. These mechanisms are of significant interest in neuroscience research due to their potential to modulate neuronal signaling, neuroinflammation, and cerebrovascular tone. While the broader class of 8-substituted xanthines has been explored for various therapeutic applications, specific and detailed research on 8-(Butylthio)xanthine in neuroscience is limited in publicly available literature. These application notes, therefore, are based on the general properties of 8-thioalkylxanthines and related xanthine derivatives and suggest potential areas of investigation and methodologies.

Potential Applications in Neuroscience